7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Overview
Description
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agent Synthesis
The compound has been used in the synthesis of antitumor agents. Horspool et al. (1990) described the preparation of 3-(2-chlorethyl)-4-oxo-3H-imidazo[5,1-d]-1,2,3,5- tetrazine-8-carboxylic acid, a key derivative in the exploration of antitumor agents, demonstrating its potential in this field (Horspool et al., 1990).
Novel Compound Preparation
Mmutlane et al. (2005) utilized a similar compound for the preparation of novel indolizinone-based compounds, showcasing its versatility in the synthesis of diverse chemical structures (Mmutlane et al., 2005).
Biological Activity Studies
Sayed et al. (2003) explored the use of related compounds in the preparation of new heterocyclic compounds with anticipated biological activity. This indicates its role in developing compounds with potential therapeutic applications (Sayed et al., 2003).
Dye Component Synthesis
Brenneisen et al. (1966) prepared derivatives of a similar compound for linking dye components containing amino groups, underlining its application in the dye industry (Brenneisen et al., 1966).
Intermediate for Anticancer Drugs
Zhang et al. (2019) highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid as an important intermediate for various biologically active anticancer drugs (Zhang et al., 2019).
Anticancer Activity Correlation Study
A study by Jin Ling-xia (2009) examined the relationship between the structure of 3-substitutied-4-oxo-3H-imidazo-[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid derivatives and their anticancer activities, indicating the compound's relevance in cancer research (Jin Ling-xia, 2009).
Safety and Hazards
Properties
IUPAC Name |
7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-4-7(12)11-3-1-2-6(11)8(5)9(13)14/h4H,1-3H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBEBOCEPNCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=O)N2C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695092 | |
Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150098-39-7 | |
Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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